[4,4'-Bi-2H-1-benzopyran]-2,2'-dione
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Overview
Description
2H,2’H-[4,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring. This compound is characterized by the presence of two chromene units linked through a dione functional group. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2’H-[4,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of resorcinol with β-keto esters under acidic conditions can yield chromene derivatives . Another approach involves the use of Claisen rearrangement followed by cyclization reactions .
Industrial Production Methods
Industrial production of 2H,2’H-[4,4’-bichromene]-2,2’-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and rearrangement reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2H,2’H-[4,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2H,2’H-[4,4’-bichromene]-2,2’-dione has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2H,2’H-[4,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2H-chromene: A simpler analog with a single chromene unit.
4H-chromene: Another analog with different electronic properties due to the presence of a different heterocyclic ring system.
Uniqueness
2H,2’H-[4,4’-bichromene]-2,2’-dione is unique due to its dione linkage between two chromene units, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its diverse range of applications .
Properties
CAS No. |
118545-81-6 |
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Molecular Formula |
C18H10O4 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-(2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O4/c19-17-9-13(11-5-1-3-7-15(11)21-17)14-10-18(20)22-16-8-4-2-6-12(14)16/h1-10H |
InChI Key |
GXXIMPKQYVNGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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